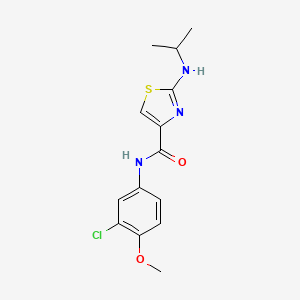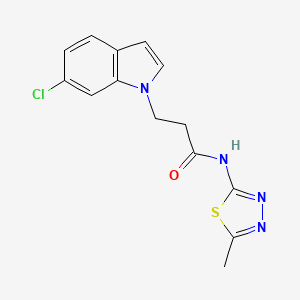![molecular formula C17H21N3O5 B4507325 6,7-dimethoxy-3-[3-(4-morpholinyl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B4507325.png)
6,7-dimethoxy-3-[3-(4-morpholinyl)-3-oxopropyl]-4(3H)-quinazolinone
Übersicht
Beschreibung
6,7-dimethoxy-3-[3-(4-morpholinyl)-3-oxopropyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.14812078 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinazolinone derivatives, including 6,7-dimethoxyquinazolinone, have been synthesized using various methods, emphasizing their potential for diverse biological activities. For instance, Ivanov et al. (2006) described a method for synthesizing quinazolinones, showcasing the compound as a building block for alkaloids and substances with significant biological activity. This highlights the compound's role in the synthesis of potent antagonists of platelet-activating factor, alpha-1-adrenergic receptor antagonists, and agonists on human ORL1 (nociceptin) receptor (Ivanov, 2006).
Biological Activities and Applications
Antioxidant Properties
Research by Mravljak et al. (2021) on 2-substituted quinazolin-4(3H)-ones revealed their antioxidant properties. The study found that the presence of hydroxyl groups along with methoxy substituents enhances the compound's antioxidant activity, demonstrating the structural basis for its biological efficacy (Mravljak et al., 2021).
Antitumor Activity
A study by Al-Suwaidan et al. (2016) on novel 3-benzyl-4(3H)quinazolinone analogues showcased remarkable broad-spectrum antitumor activity. This research presents the compound as a potential lead in cancer therapy, highlighting the importance of quinazolinone derivatives in developing new antitumor drugs (Al-Suwaidan et al., 2016).
Antimalarial Drug Lead
Mizukawa et al. (2021) reported the synthesis of 6,7-dimethoxyquinazoline-2,4-diamines and their evaluation as antimalarial agents. Their study led to the discovery of potent antimalarial drug leads, showcasing the compound's potential in addressing global health challenges like malaria (Mizukawa et al., 2021).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(3-morpholin-4-yl-3-oxopropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-23-14-9-12-13(10-15(14)24-2)18-11-20(17(12)22)4-3-16(21)19-5-7-25-8-6-19/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDENYBUUKHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4507247.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4507265.png)
![2-chloro-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-6-fluorobenzamide](/img/structure/B4507273.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclopentylacetamide](/img/structure/B4507278.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4507297.png)
![1-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-3-piperidinecarboxylic acid](/img/structure/B4507302.png)
![3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4507304.png)


![2-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4507317.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B4507339.png)
![2-ethyl-3-(4-fluorophenyl)-7-[2-(4-methoxyphenyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4507347.png)
![N-cycloheptyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4507352.png)
